5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide
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Description
5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C21H16ClN3O5 and its molecular weight is 425.83. The purity is usually 95%.
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Scientific Research Applications
Pro-Drug Systems
5-Substituted isoquinolin-1-ones, structurally related to the compound of interest, have been synthesized and demonstrated potential as bioreductively activated pro-drug systems. These compounds, when reduced biomimetically, can release parent drugs selectively within hypoxic solid tumors, suggesting a targeted approach for cancer therapy (Berry et al., 1997).
Synthesis and Diastereoselectivity
Research into the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine has led to the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. These compounds incorporate fragments of pharmacological interest and demonstrate the importance of solvent and temperature in achieving diastereoselective reactions, which is crucial for the synthesis of compounds with specific biological activities (Kandinska et al., 2006).
Hypoxia-Selective Cytotoxicity
The novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, though structurally distinct, shares functional similarities with the compound of interest, primarily in its bioreductive activation under hypoxic conditions, which is a valuable trait for targeting tumor cells that reside in low-oxygen environments (Palmer et al., 1995).
Catalytic Reduction of Nitro Compounds
Studies on the reduction of nitroarenes, including those with complex substituents like those in the compound of interest, using formic acid in the presence of ruthenium catalysts, offer insights into the selective reduction processes that can be applied in the synthesis of less toxic and more pharmacologically active amines (Watanabe et al., 1984).
One-Pot Synthesis Techniques
The development of one-pot synthesis methods for quinazolin-4(3H)-ones from 2-nitrobenzamides demonstrates the efficiency of combining reduction, cyclization, and oxidation steps in a single reaction setup. This approach could potentially simplify the synthesis of complex compounds like 5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide, making the production process more feasible for research and development purposes (Romero et al., 2013).
Properties
IUPAC Name |
5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5/c22-14-6-8-17(25(28)29)16(11-14)20(26)23-15-7-5-13-3-1-9-24(18(13)12-15)21(27)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOKHMIZXUARRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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